2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves the bromination of 1-(5-fluoropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
- 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone
Uniqueness
The presence of both bromine and fluorine atoms provides distinct chemical properties that can be leveraged in various synthetic and research applications .
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
2-bromo-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |
InChI Key |
ZJJCBRLHVVJSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.